1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a pyrazolo[3,4-d]pyrimidine moiety. The presence of these fused rings imparts the compound with distinct chemical and biological properties, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and cleavage of carbon-carbon bonds .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways . For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
1-(Pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their amide linkage, which imparts distinct chemical and biological properties.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure but differ in the position and nature of the nitrogen atoms, leading to variations in their reactivity and biological activity.
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally related but contain a pyrrole ring instead of a pyrazole ring, resulting in different pharmacological profiles.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H8N6 |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-pyridin-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H8N6/c11-9-7-5-15-16(10(7)14-6-13-9)8-3-1-2-4-12-8/h1-6H,(H2,11,13,14) |
InChI Key |
XDFYTMIUDFSEME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N2C3=NC=NC(=C3C=N2)N |
Origin of Product |
United States |
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